molecular formula C12H12O B057854 2-Cyclohexen-1-one, 3-phenyl- CAS No. 10345-87-6

2-Cyclohexen-1-one, 3-phenyl-

Cat. No.: B057854
CAS No.: 10345-87-6
M. Wt: 172.22 g/mol
InChI Key: DIELDZAPFMXAHA-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-phenyl-, also known as 2-Cyclohexen-1-one, 3-phenyl-, is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Cyclohexen-1-one, 3-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Cyclohexen-1-one, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-phenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIELDZAPFMXAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065044
Record name 2-Cyclohexen-1-one, 3-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10345-87-6
Record name 3-Phenyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10345-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Cyclohexen-1-one, 3-phenyl-
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Record name 3-Phenyl-2-cyclohexenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63067
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Record name 2-Cyclohexen-1-one, 3-phenyl-
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Record name 2-Cyclohexen-1-one, 3-phenyl-
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Record name 3-phenylcyclohex-2-en-1-one
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Record name 3-Phenyl-2-cyclohexenone
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Synthesis routes and methods I

Procedure details

At 0° C., 3-ethoxycyclohex-2-enone (2 g, 14.3 mmol) in THF (2 mL) was added phenylmagnesium bromide (1.0 M solution in THF, 15.0 mL) slowly. After the addition, the reaction mixture was warmed up to room temperature and stirred for 1 hr. Then 1N HCl solution (15.16 mL) was added to quench the reaction and the organic layer was separated. The aqueous layer was extracted with dichloromethane 3 times. The combined organic layers were dried over magnesium sulfate, filtered and concentrated to give the title compound as yellow solid (quantitative yield). 1H NMR (400 MHz, CDCl3) δ 2.16 (2H, dt, J=4, 12 Hz), 2.48 (2H, t, J=8 Hz), 2.77 (2H, dt, J=2, 6 Hz), 6.41 (1H, t, J=2 Hz), 7.39–7.41 (3H, m), 7.52–7.54 (2H, m).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
15.16 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A microwave vial was charged with a stir bar, 3-bromocyclohex-2-enone (65 mg, 1 equiv., 0.37 mmol), phenyl boronic acid (55 mg, 1.2 equiv., 0.45 mmol) and ethanol (4 mL). To the solution was added 1M K2CO3 (1.2 equiv., 0.45 mmol) followed by the addition of the polymer supported palladium FC 1001 (27 mg, 3 mol % Pd) catalyst. The reaction was subjected to the following microwave conditions: Power 250 W, Temperature 110° C., ramp time 1:00 min, time holds 5 min, Power Max on (continuous air cooling). The reaction was then cooled to room temperature and filtered through a plug of celite eluding with ethyl acetate. The solvent was evaporated on a rotary evaporator. The residue was diluted in methylene chloride and washed with brine. The organic layers were dried over MgSO4 and the residue was purified by automated silica gel chromatography using gradient elution (0 to 20% ethyl acetate/hexanes) affording the desired product as a white solid (48 mg, 75% yield). 1H NMR (300 MHz, CDCl3): δ 7.50-7.53 (m, 2H), 7.36-7.41 (m, 3H), 6.40 (t, J=1.4 Hz, 1H), 2.76 (td, J=6.9, 1.2 Hz, 2H), 2.48 (t, J=6.9 Hz, 2H), 2.14 (quintet, J=6.9 Hz, 2H). 13C (75 MHz, CDCl3): 199.6, 159.6, 138.6, 129.8, 128.6, 125.9, 125.3, 37.3, 28.1, 22.9. LCMS (ESI): mass calcd for (C12H12O) m/z 172.09; measured [M+H]+: m/z 173.17.
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.45 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Six
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclohexen-1-one, 3-phenyl-
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Customer
Q & A

Q1: What are the characteristic reactions of 3-Phenylcyclohex-2-en-1-one?

A1: 3-Phenylcyclohex-2-en-1-one is known to undergo various reactions, with photochemical transformations being particularly prominent. One significant reaction is the [2+2] photocycloaddition. For instance, irradiating 3-Phenylcyclohex-2-en-1-one leads to the formation of a single photodimer, identified as the cis–anti–cis head-to-head cyclobutane derivative. [] This dimerization can be influenced by the presence of substituents. For example, 6-alkenyl-3-phenylcyclohex-2-en-ones exhibit different regioselectivities in their [2+2] photocycloaddition reactions, forming either "parallel" or "crossed" cycloaddition products depending on the alkenyl chain length. [] Furthermore, 3-phenylcyclohex-2-en-1-one can participate in photoadditions with amines, demonstrating regioselective carbon-carbon bond formation at the α-position to electron-withdrawing groups like trifluoromethyl. []

Q2: How does the structure of 3-Phenylcyclohex-2-en-1-one influence its reactivity?

A2: The presence of the enone moiety in 3-Phenylcyclohex-2-en-1-one significantly influences its reactivity. This unsaturated system can readily form a triplet excited state upon irradiation, making it susceptible to reactions like [2+2] photocycloadditions and photoadditions. [, , ] The phenyl group at the 3-position can impact the conformation of the molecule, which in turn influences the regioselectivity of the reactions. []

Q3: Are there any spectroscopic data available for 3-Phenylcyclohex-2-en-1-one and its derivatives?

A3: Yes, 13C NMR spectroscopy has been used to analyze 3-Phenylcyclohex-2-en-1-one and related compounds. Researchers have studied the 13C NMR spectra of polymer-bound 3-phenyl-2-cyclohexen-1-one derivatives, providing insights into their structure and behavior when attached to solid supports. []

Q4: What are the potential applications of 3-Phenylcyclohex-2-en-1-one?

A4: While specific applications are not extensively detailed in the provided research, 3-Phenylcyclohex-2-en-1-one shows potential in several areas. Its use in perfume compositions is mentioned. [] The controlled photochemical reactions, particularly the [2+2] cycloadditions, highlight its potential as a building block for synthesizing complex molecules, including those with potential biological activity. []

Q5: How can the reactivity of 3-Phenylcyclohex-2-en-1-one be studied in more detail?

A5: Time-resolved infrared (TRIR) spectroscopy is a valuable tool for investigating the reactivity of 3-Phenylcyclohex-2-en-1-one. This technique allows researchers to observe the short-lived triplet excited states formed upon irradiation and study their interactions with other molecules, such as alkenes. [] This can provide crucial information about the reaction mechanisms and kinetics involved in the photochemical transformations of this compound.

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